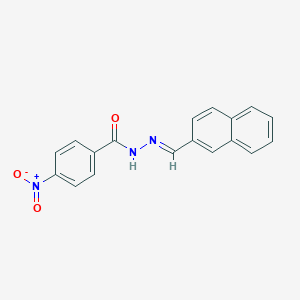![molecular formula C21H14BrN3O B5439353 2-(1H-benzimidazol-2-yl)-3-[5-(3-bromo-4-methylphenyl)-2-furyl]acrylonitrile](/img/structure/B5439353.png)
2-(1H-benzimidazol-2-yl)-3-[5-(3-bromo-4-methylphenyl)-2-furyl]acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-benzimidazol-2-yl)-3-[5-(3-bromo-4-methylphenyl)-2-furyl]acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been extensively studied.
作用機序
The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-[5-(3-bromo-4-methylphenyl)-2-furyl]acrylonitrile is not fully understood, but it has been suggested that this compound exerts its anticancer activity by inhibiting the Akt/mTOR signaling pathway. This pathway is known to play a critical role in cancer cell growth and survival, and its inhibition leads to the induction of apoptosis. In addition, this compound has also been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of various cancer cell lines by inducing apoptosis and inhibiting angiogenesis. In addition, this compound has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders. However, the exact physiological effects of this compound in humans are not fully understood, and further studies are needed to determine its safety and efficacy.
実験室実験の利点と制限
One of the main advantages of using 2-(1H-benzimidazol-2-yl)-3-[5-(3-bromo-4-methylphenyl)-2-furyl]acrylonitrile in lab experiments is its potential as an anticancer agent. This compound has shown promising results in vitro and in animal models, and its use in clinical trials may lead to the development of new cancer therapies. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for the study of 2-(1H-benzimidazol-2-yl)-3-[5-(3-bromo-4-methylphenyl)-2-furyl]acrylonitrile. One of the main directions is the development of new anticancer therapies based on this compound. Further studies are needed to determine its safety and efficacy in humans, and clinical trials may be necessary to evaluate its potential as a cancer treatment. In addition, this compound may also have potential applications in the treatment of neurodegenerative disorders, and further studies are needed to determine its neuroprotective effects. Finally, this compound may also have potential applications in material science, and further studies are needed to explore its use as a fluorescent probe and as a building block for the synthesis of new materials.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been extensively studied. Further studies are needed to determine its safety and efficacy in humans, and its potential as an anticancer agent and in the treatment of neurodegenerative disorders.
合成法
The synthesis of 2-(1H-benzimidazol-2-yl)-3-[5-(3-bromo-4-methylphenyl)-2-furyl]acrylonitrile has been reported in the literature using different methods. One of the most commonly used methods involves the reaction of 2-aminobenzimidazole with 3-(5-bromo-2-furyl)acrylic acid followed by the addition of acetonitrile. The reaction mixture is then refluxed for several hours, and the product is obtained in good yields. Other methods involve the use of different starting materials and reaction conditions, but the overall reaction mechanism remains the same.
科学的研究の応用
2-(1H-benzimidazol-2-yl)-3-[5-(3-bromo-4-methylphenyl)-2-furyl]acrylonitrile has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an anticancer agent. It has been reported to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting angiogenesis. In addition, this compound has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In material science, this compound has been studied for its use as a fluorescent probe and as a building block for the synthesis of new materials.
特性
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-[5-(3-bromo-4-methylphenyl)furan-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrN3O/c1-13-6-7-14(11-17(13)22)20-9-8-16(26-20)10-15(12-23)21-24-18-4-2-3-5-19(18)25-21/h2-11H,1H3,(H,24,25)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXIIIVOCNLNNW-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)C=C(C#N)C3=NC4=CC=CC=C4N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C3=NC4=CC=CC=C4N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(dimethylamino)sulfonyl]-N-[4-(3-methyl-1-piperidinyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5439271.png)


![16-acetyl-13-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzylidene)-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraen-14-one](/img/structure/B5439281.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5439286.png)
![N~1~-{[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl}-L-norvalinamide](/img/structure/B5439289.png)


![9-[2-(prop-2-yn-1-yloxy)benzyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5439315.png)
![4-[4-(allyloxy)benzoyl]-5-(2-fluorophenyl)-3-hydroxy-1-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5439324.png)
![1-[1-({6-[(2-hydroxyethyl)(methyl)amino]pyridin-3-yl}carbonyl)piperidin-3-yl]-3-methylbutan-1-one](/img/structure/B5439347.png)
![(3S*,5S*)-1-(4-methylbenzyl)-5-{[(4-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5439354.png)
![2-{2-ethoxy-4-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}propanoic acid](/img/structure/B5439362.png)
![5-[(2-methyl-2H-chromen-3-yl)methylene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5439367.png)